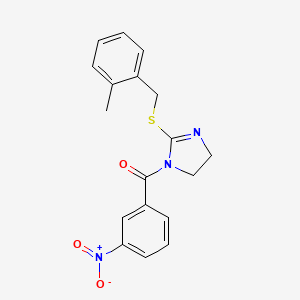

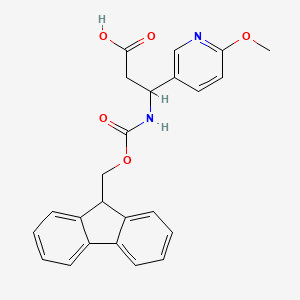

![molecular formula C27H25N3O2S B2695875 (9-methyl-4-((3-methylbenzyl)thio)-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol CAS No. 892415-03-1](/img/structure/B2695875.png)

(9-methyl-4-((3-methylbenzyl)thio)-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(9-methyl-4-((3-methylbenzyl)thio)-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol is a useful research compound. Its molecular formula is C27H25N3O2S and its molecular weight is 455.58. The purity is usually 95%.

BenchChem offers high-quality (9-methyl-4-((3-methylbenzyl)thio)-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (9-methyl-4-((3-methylbenzyl)thio)-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalytic Applications

A study focused on nickel complexes with phosphino- and phosphinitopyridine ligands, including their synthesis and catalytic potential in ethylene oligomerization. This research underlines the importance of ligand design in metal complex catalysts for polymer production processes (Kermagoret & Braunstein, 2008).

Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

Yttrium oxide has been identified as an efficient catalyst for synthesizing pyrano[2,3-d]pyrimidine derivatives in aqueous methanol media. This highlights a method for creating heterocyclic compounds that could be pivotal in pharmaceutical development due to their reaction simplicity, high yields, and environmental friendliness (Bhagat et al., 2015).

Methylation Reactions Using Methanol

Research demonstrates the use of methanol as both a C1 synthon and H2 source for the selective N-methylation of amines, employing RuCl3.xH2O as a catalyst. This showcases methanol's potential in organic synthesis, especially in the functionalization of pharmaceutical agents (Sarki et al., 2021).

Photochemical Studies

Studies on photoinduced heterolysis of the carbon-oxygen bond in bichromophoric compounds suggest a pathway for developing light-sensitive therapeutic agents or chemical tools. This research contributes to understanding how light can induce or catalyze chemical reactions, a valuable aspect in designing photoresponsive materials (Sakurai et al., 1998).

Ammonium Bifluoride in Synthesis

The use of ammonium bifluoride as a catalyst for the regioselective synthesis of quinoxalines and pyrido[2,3-b]pyrazines is another notable application. This illustrates the role of simple catalysts in synthesizing complex heterocyclic frameworks, which are often found in drug molecules (Lassagne et al., 2015).

Propiedades

IUPAC Name |

[14-methyl-5-(4-methylphenyl)-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O2S/c1-16-7-9-20(10-8-16)25-29-26-23(12-22-21(14-31)13-28-18(3)24(22)32-26)27(30-25)33-15-19-6-4-5-17(2)11-19/h4-11,13,31H,12,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIWYFYFRJRLDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=CC(=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9-methyl-4-((3-methylbenzyl)thio)-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(3,4-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2695793.png)

![N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2695795.png)

![4-oxo-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide](/img/structure/B2695799.png)

![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2695801.png)

![[2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride](/img/structure/B2695812.png)

![N-benzyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2695814.png)

![3-Benzyl-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2695815.png)